molecular formula C18H36O6 B1216328 9,10,12,13-Tetrahydroxyoctadecanoic acid CAS No. 541-82-2

9,10,12,13-Tetrahydroxyoctadecanoic acid

Cat. No.: B1216328
CAS No.: 541-82-2
M. Wt: 348.5 g/mol
InChI Key: VJOGZGLNDROOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10,12,13-tetrahydroxy-octadecanoic acid is a long-chain fatty acid.

Scientific Research Applications

Biochemical Applications

1. Role in Lipid Metabolism
9,10,12,13-Tetrahydroxyoctadecanoic acid is a metabolite derived from linoleic acid and plays a crucial role in lipid metabolism. It is involved in the synthesis of various bioactive lipids that regulate physiological processes such as inflammation and cell signaling .

2. Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity, which can prevent oxidative stress in biological systems. This property is particularly valuable in the development of nutraceuticals aimed at reducing the risk of chronic diseases linked to oxidative damage .

3. Neuroprotective Effects
Studies have shown that this compound may have neuroprotective effects by inhibiting tau protein aggregation associated with neurodegenerative diseases like Alzheimer's disease. This potential makes it a candidate for further research in neuropharmacology .

Industrial Applications

1. Food Industry
Due to its antioxidant properties, this compound can be used as a natural preservative in food products. Its ability to inhibit lipid oxidation helps extend the shelf life of various food items .

2. Cosmetic Formulations
The moisturizing properties of this compound make it suitable for use in cosmetic formulations. Its ability to enhance skin hydration and protect against environmental stressors positions it as an ingredient in skincare products .

Case Studies

Study Focus Findings
Study on Antioxidant ActivityInvestigated the effects of this compound on lipid peroxidationDemonstrated significant inhibition of lipid oxidation in vitro
Neuroprotective ResearchExamined the impact on tau protein aggregationShowed nearly complete inhibition of tau aggregation at high concentrations
Food Preservation StudyEvaluated its efficacy as a natural preservativeFound effective in extending shelf life of oils by reducing oxidative degradation

Properties

CAS No.

541-82-2

Molecular Formula

C18H36O6

Molecular Weight

348.5 g/mol

IUPAC Name

9,10,12,13-tetrahydroxyoctadecanoic acid

InChI

InChI=1S/C18H36O6/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17,19-22H,2-13H2,1H3,(H,23,24)

InChI Key

VJOGZGLNDROOFS-UHFFFAOYSA-N

SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O

Canonical SMILES

CCCCCC(C(CC(C(CCCCCCCC(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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